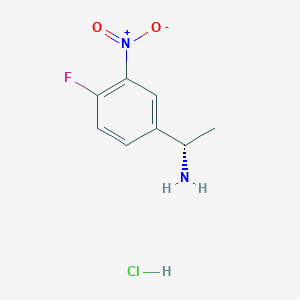

(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

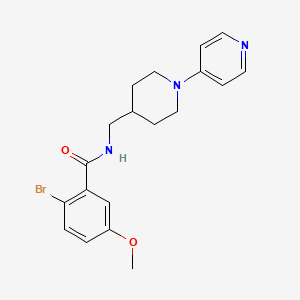

The molecular structure of “(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride” contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 nitro .Physical And Chemical Properties Analysis

“(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride” has a molecular weight of 220.63 . It is a powder at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Cytotoxic Activity

(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride has been utilized in the synthesis of various compounds with potential medicinal applications. In a study by Kadrić et al. (2014), a series of novel 3-hydroxyquinolin-4(1H)-one derivatives were synthesized using similar compounds. These compounds displayed significant cytotoxic activity against cancer cell lines, highlighting their potential in cancer treatment research (Kadrić et al., 2014).

Nucleophilic Attack Studies

Another research application is in the study of nucleophilic attacks on carbon-carbon double bonds. Leffek and Maciejewska (1986) investigated the reactions of primary and secondary amines with nitrophenyl compounds. This study provides insights into the reaction mechanisms and kinetics of such compounds, which are crucial in the design of new chemical reactions and pharmaceuticals (Leffek & Maciejewska, 1986).

Preparation of Enriched Ethanamine Derivatives

The preparation of isotopically enriched N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides and related compounds has been explored by Yilmaz and Shine (1988). These enriched compounds are vital in various fields, including chemical tracing and medical imaging (Yilmaz & Shine, 1988).

Antiarrhythmic Drug Development

In the field of pharmacology, Glushkov et al. (2011) synthesized and studied a series of new piperidyl-4-ethane derivatives, including a compound similar to (S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride. These compounds showed promising antiarrhythmic activity, leading to the selection of one compound for clinical trials as a potential class III antiarrhythmic drug (Glushkov et al., 2011).

Aminobenzo[b]thiophene Synthesis

Androsov et al. (2010) described a method to synthesize 2- and 3-aminobenzo[b]thiophenes, starting with compounds similar to (S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride. This research contributes to the synthesis of complex organic molecules, which are important in the development of new pharmaceuticals and materials (Androsov et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

(1S)-1-(4-fluoro-3-nitrophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2.ClH/c1-5(10)6-2-3-7(9)8(4-6)11(12)13;/h2-5H,10H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCPKYLJJJWOSJ-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546019.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2546020.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)

![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2546028.png)

![N-Propan-2-yl-N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2546031.png)

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2546035.png)

![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2546036.png)

![2-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2546037.png)